molecular formula H3O9P3 B6338930 2,3,5,6,7-pentaoxa-1,4-diphosphabicyclo[2.2.1]heptane;phosphoric acid CAS No. 8017-16-1

2,3,5,6,7-pentaoxa-1,4-diphosphabicyclo[2.2.1]heptane;phosphoric acid

Cat. No.: B6338930
CAS No.: 8017-16-1
M. Wt: 239.94 g/mol
InChI Key: FVYIVXLIMHNYTD-UHFFFAOYSA-N
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Description

2,3,5,6,7-pentaoxa-1,4-diphosphabicyclo[221]heptane;phosphoric acid is a compound that combines the unique structural features of a bicyclic phosphorane with the acidic properties of phosphoric acid

Biochemical Analysis

Biochemical Properties

Polyphosphoric acid (83% P2O5) plays a significant role in biochemical reactions due to its strong acidic nature and ability to act as a dehydrating agent. It interacts with various enzymes, proteins, and other biomolecules, facilitating reactions such as alkylation and acylation of aromatic and alkenic compounds . For example, it has been employed in the determination of tryptophan using the galangin-potassium permanganate-polyphosphoric acid system . The interactions of polyphosphoric acid with biomolecules often involve the formation of covalent bonds, leading to modifications in the structure and function of these molecules.

Molecular Mechanism

The molecular mechanism of polyphosphoric acid (83% P2O5) involves its ability to act as a dehydrating agent and participate in covalent modifications of biomolecules. It can bind to enzymes and proteins, altering their activity and stability. For instance, polyphosphoric acid can inhibit or activate enzymes by modifying their active sites or inducing conformational changes. These interactions can lead to changes in gene expression and cellular function, highlighting the importance of polyphosphoric acid in biochemical research .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of polyphosphoric acid (83% P2O5) can change over time due to its stability and degradation properties. Polyphosphoric acid is generally stable under recommended storage conditions, but its reactivity can lead to gradual degradation over time . Long-term exposure to polyphosphoric acid in in vitro or in vivo studies can result in cumulative effects on cellular function, including alterations in metabolic pathways and gene expression.

Dosage Effects in Animal Models

The effects of polyphosphoric acid (83% P2O5) in animal models vary with different dosages. At low doses, it may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain concentration of polyphosphoric acid is required to induce significant changes in cellular processes. High doses can result in cellular stress, apoptosis, and other adverse effects, highlighting the importance of dosage optimization in experimental studies .

Metabolic Pathways

Polyphosphoric acid (83% P2O5) is involved in various metabolic pathways, interacting with enzymes and cofactors essential for cellular metabolism. It can influence metabolic flux and metabolite levels by acting as a catalyst or inhibitor in biochemical reactions. For example, polyphosphoric acid can participate in the Skraup reaction, a key pathway in the synthesis of quinoline derivatives . These interactions highlight the versatility of polyphosphoric acid in modulating metabolic processes.

Transport and Distribution

Within cells and tissues, polyphosphoric acid (83% P2O5) is transported and distributed through interactions with transporters and binding proteins. Its localization and accumulation can be influenced by factors such as pH, concentration, and the presence of other biomolecules. Polyphosphoric acid can also affect the distribution of other molecules by altering their solubility and stability .

Subcellular Localization

Polyphosphoric acid (83% P2O5) can localize to specific subcellular compartments, influencing its activity and function. Targeting signals and post-translational modifications can direct polyphosphoric acid to organelles such as the nucleus, mitochondria, or endoplasmic reticulum. These localizations can impact the reactivity and interactions of polyphosphoric acid with other biomolecules, highlighting its role in cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6,7-pentaoxa-1,4-diphosphabicyclo[2.2.1]heptane;phosphoric acid typically involves the reaction of phosphoric acid with a suitable precursor that contains the bicyclic phosphorane structure. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using similar principles as the laboratory synthesis but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2,3,5,6,7-pentaoxa-1,4-diphosphabicyclo[2.2.1]heptane;phosphoric acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.

    Reduction: Reduction reactions can convert the compound into lower oxidation state derivatives.

    Substitution: The compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the desired outcome, including temperature, solvent, and catalyst choice.

Major Products

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a variety of functionalized phosphoranes.

Scientific Research Applications

2,3,5,6,7-pentaoxa-1,4-diphosphabicyclo[2.2.1]heptane;phosphoric acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential role in biological systems, including enzyme inhibition and interaction with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced composites.

Comparison with Similar Compounds

Similar Compounds

    Polyphosphoric Acid: Similar in its acidic properties but lacks the bicyclic phosphorane structure.

    Phosphoranes: Compounds containing phosphorus in a high oxidation state, similar in structure but without the acidic component.

Uniqueness

2,3,5,6,7-pentaoxa-1,4-diphosphabicyclo[2.2.1]heptane;phosphoric acid is unique due to its combination of a bicyclic phosphorane structure with the acidic properties of phosphoric acid. This dual functionality allows it to participate in a wide range of chemical reactions and applications that are not possible with simpler compounds.

Properties

IUPAC Name

2,3,5,6,7-pentaoxa-1,4-diphosphabicyclo[2.2.1]heptane;phosphoric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/O5P2.H3O4P/c1-2-7-4-3-6(1)5-7;1-5(2,3)4/h;(H3,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

FVYIVXLIMHNYTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

OP(=O)(O)O.O1OP2OOP1O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H3O9P3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.94 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Polyphosphoric acid is a viscous water-white odorless liquid. The commerical acid consists of a mixture of orthophosphoric acid, pyrophosphoric (diphosphoric) acid, triphosphoric and higher polymeric phosphoric acids. Sinks and mixes with water. (USCG, 1999), Liquid, Water-white hygroscopic liquid; [Hawley] Colorless hygroscopic liquid; [HSDB]
Details U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office.
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Details U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office.
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Boiling Point

1022 °F at 760 mmHg (USCG, 1999)
Details U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office.
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Solubility

Sol in water
Details Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 1307
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Density

2.05 at 100.4 °F (USCG, 1999) - Denser than water; will sink
Details U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office.
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Color/Form

Viscous liq @ room temp; fluid @ 60 °C; solidifies to a glass @ low temp, Clear, colorless liquid, At room temperature, condensed phosphoric acids appear oily at 72-82 wt % P2O5; viscous and gummy at 82-90 wt % P2O5; and a mixture of glassy and crystalline material at 90 wt % P2O5.

CAS No.

8017-16-1
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Melting Point

100 °F (USCG, 1999)
Details U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office.
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